![molecular formula C11H10N6O2 B2863674 (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303146-03-4](/img/structure/B2863674.png)
(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a furan ring, a triazolopyrimidine core, and a methoxymethanimidamide group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[1,5-a]pyridine derivatives , which have been used in the design of various organic light-emitting diodes . .
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[1,5-a]pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in the design of organic light-emitting diodes, suggesting potential involvement in electron-transporting pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. For example, starting from a pyrimidine derivative, a triazole ring can be introduced through a cyclization reaction using hydrazine derivatives under reflux conditions.
-
Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a furan boronic acid and a halogenated triazolopyrimidine intermediate.
-
Formation of the Methoxymethanimidamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
-
Reduction: : The triazolopyrimidine core can be reduced under hydrogenation conditions, potentially leading to the formation of dihydro derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethanimidamide group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various substituted methanimidamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, preliminary studies suggest that this compound may have therapeutic potential due to its ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders. Further research is needed to fully understand its pharmacological properties and therapeutic efficacy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide: Similar structure with a thiophene ring instead of a furan ring.
(E)-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide lies in its combination of the furan ring and the triazolopyrimidine core, which imparts distinct chemical and biological properties. The presence of the furan ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new molecules with specific functions.
Properties
IUPAC Name |
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDDFHLBCJURRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
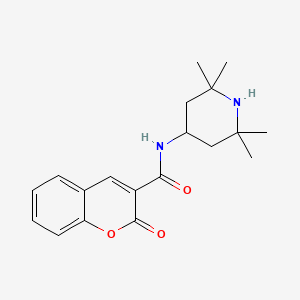
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
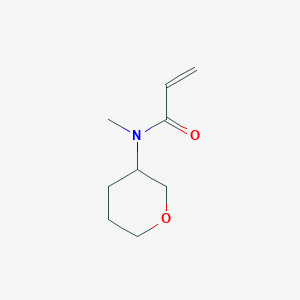
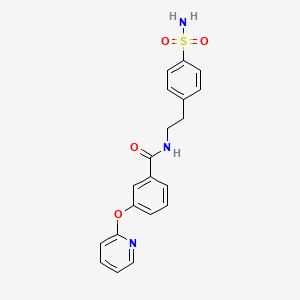
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2863603.png)
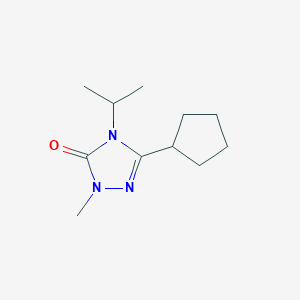
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
![7-Fluoro-2-methyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2863606.png)
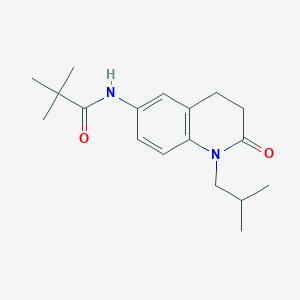
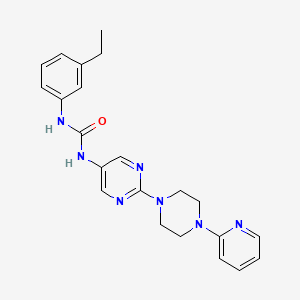
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
